molecular formula C22H27N3O B241408 2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide

2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide

カタログ番号 B241408
分子量: 349.5 g/mol
InChIキー: SDZSWHQQNYNSQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide (also known as GNE-7915) is a novel small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment.

作用機序

GNE-7915 is a selective inhibitor of the N-acetylglucosamine-6-sulfatase (GNS) enzyme, which is involved in the biosynthesis of heparan sulfate proteoglycans (HSPGs). HSPGs play a crucial role in cell signaling, adhesion, and migration, and their dysregulation has been implicated in cancer development and progression. By inhibiting GNS, GNE-7915 reduces the biosynthesis of HSPGs, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
GNE-7915 has been shown to have a high degree of selectivity for GNS, with minimal off-target effects. In addition to its anti-cancer effects, GNE-7915 has also been shown to have anti-inflammatory and anti-fibrotic effects in preclinical models.

実験室実験の利点と制限

One of the main advantages of GNE-7915 is its high degree of selectivity for GNS, which reduces the risk of off-target effects. However, GNE-7915 has limited solubility in water, which can make it difficult to administer in vivo. In addition, the optimal dosing and administration schedule of GNE-7915 for cancer treatment have not yet been established.

将来の方向性

For GNE-7915 research include the optimization of dosing and administration schedules for cancer treatment, the investigation of its potential use in combination with other cancer therapies, and the development of more potent and selective GNS inhibitors. In addition, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of GNE-7915, which could have potential applications in the treatment of other diseases.

合成法

The synthesis of GNE-7915 involves several steps, including the reaction of 1-(1-phenylethyl)-1H-benzimidazole-2-carboxylic acid with 3-bromopropylamine, followed by the reaction of the resulting intermediate with 2-amino-2-methylpropanamide. The final product is obtained after purification via column chromatography.

科学的研究の応用

GNE-7915 has been extensively studied for its potential use in cancer treatment. Several studies have shown that GNE-7915 inhibits the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. GNE-7915 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

特性

分子式

C22H27N3O

分子量

349.5 g/mol

IUPAC名

2-methyl-N-[3-[1-(1-phenylethyl)benzimidazol-2-yl]propyl]propanamide

InChI

InChI=1S/C22H27N3O/c1-16(2)22(26)23-15-9-14-21-24-19-12-7-8-13-20(19)25(21)17(3)18-10-5-4-6-11-18/h4-8,10-13,16-17H,9,14-15H2,1-3H3,(H,23,26)

InChIキー

SDZSWHQQNYNSQY-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3

正規SMILES

CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。